molecular formula C12H18FN5 B11738189 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738189
M. Wt: 251.30 g/mol
InChI Key: BACGJTAADDLSLT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is systematically named according to IUPAC guidelines, reflecting its dual pyrazole cores connected via methylamine linkages. The first pyrazole moiety is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 5-position with fluorine. The second pyrazole ring features a methyl group at the 1-position. The CAS Registry Number for this compound is 1856088-84-0 , a unique identifier critical for regulatory and commercial referencing.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C13H21ClFN5 , with a calculated molecular weight of 301.79 g/mol . This formula accounts for the two pyrazole rings, the methylamine linker, and substituents including fluorine, chlorine, and methyl/ethyl groups. The chlorine atom likely originates from the hydrochloride salt form of the compound, as indicated in its SMILES notation.

Property Value
Molecular Formula C13H21ClFN5
Molecular Weight (g/mol) 301.79
CAS Registry Number 1856088-84-0

Stereoelectronic Properties of Fluorinated Pyrazole Moieties

The fluorine atom at the 5-position of the first pyrazole ring introduces significant stereoelectronic effects. Fluorine’s high electronegativity (3.98 on the Pauling scale) withdraws electron density from the pyrazole ring via inductive effects, polarizing the C–F bond and creating a partial positive charge on the adjacent carbon. This electron-withdrawing character enhances the ring’s aromatic stability and influences its reactivity in electrophilic substitution reactions. Additionally, the fluorine atom increases the compound’s lipophilicity, as evidenced by its LogP value, which is critical for membrane permeability in potential biological applications.

The methyl and ethyl substituents at the 1- and 3-positions of the pyrazole rings further modulate electronic properties. Methyl groups donate electron density through hyperconjugation, slightly offsetting fluorine’s electron-withdrawing effects. This balance between electron-donating and -withdrawing groups creates a nuanced electronic environment that may optimize interactions with biological targets.

Conformational Analysis of the Methylamine Linker

The methylamine linker (–CH2–NH–CH2–) connecting the two pyrazole moieties exhibits restricted conformational flexibility due to steric and electronic factors. The linker’s central nitrogen atom adopts a trigonal pyramidal geometry, with lone-pair electrons contributing to potential hydrogen-bonding interactions.

Key conformational considerations include:

  • Torsional Angles : Rotation around the C–N bonds is limited by steric hindrance from the adjacent pyrazole rings. Bulky substituents like the ethyl and methyl groups further restrict rotation, favoring specific conformers that minimize van der Waals repulsions.
  • Hydrogen Bonding : The amine nitrogen can act as a hydrogen bond donor, stabilizing conformations where the lone pair aligns with electron-deficient regions of the pyrazole rings.
  • Solvent Effects : In polar solvents, the linker may adopt extended conformations to maximize solvation, whereas hydrophobic environments favor compact conformations to reduce surface area.

The SMILES notation CC1=NN(CC)C(F)=C1CNCC2=CN(CC)N=C2.[H]Cl provides insight into the connectivity and stereochemistry, confirming the absence of chiral centers but highlighting the potential for tautomerism in the pyrazole rings.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H18FN5/c1-4-18-12(13)11(9(2)16-18)8-14-7-10-5-6-15-17(10)3/h5-6,14H,4,7-8H2,1-3H3

InChI Key

BACGJTAADDLSLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=NN2C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge. This can be achieved using a coupling reagent such as formaldehyde in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the fluoro group, converting it to a hydroxyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs primarily differ in substituent patterns, aromatic systems, and linker groups. Below is a comparative analysis with key derivatives from patent literature and research studies:

Compound Substituents/Modifications Key Features Potential Implications
[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (Target) - Fluorine at pyrazole C5
- Ethyl and methyl groups at N1 and C3
- Methylamine linkers
High electronegativity (F), moderate lipophilicity, and steric bulk Enhanced metabolic stability and target selectivity due to fluorine
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (EP 1 926 722 B1) - Trifluoromethyl-imidazole
- Pyridine-phenyl hybrid core
Increased hydrophobicity (CF3), extended π-system Improved binding affinity but potential CYP450 inhibition
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine (EP 1 808 168 B1) - Pyrazolopyrimidine core
- Methanesulfonyl and oxadiazole groups
Rigid heterocyclic system, polar sulfonyl group Enhanced solubility and kinase inhibition potential
3-Methyl-1-phenyl-1H-pyrazol-5-amine (Sarchem Labs) - Simple pyrazole with phenyl and methyl groups Minimal steric hindrance, low molecular weight Base structure for SAR studies; limited bioavailability

Physicochemical Properties (Inferred)

Property Target Compound EP 1 926 722 B1 Derivative EP 1 808 168 B1 Derivative 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Molecular Weight ~320 g/mol ~546 g/mol ~580 g/mol ~163 g/mol
LogP (Estimated) 2.1–2.5 3.8–4.2 2.5–3.0 1.2–1.5
Hydrogen Bond Donors 1 (NH) 2 (NH, NH) 2 (NH, NH) 1 (NH)
Rotatable Bonds 4 7 8 1

Notes:

  • The target compound’s fluorine atom likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs .
  • Pyrazolopyrimidine derivatives (EP 1 808 168 B1) benefit from rigid cores, which may improve target engagement but reduce synthetic accessibility .

Biological Activity

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis methodologies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H21ClFN5
  • Molecular Weight : 301.79 g/mol
  • CAS Number : 1856089-03-6

Synthesis Methods

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a β-diketone under acidic conditions.
  • Substitution Reactions : Ethyl and fluoro groups are introduced via substitution reactions using appropriate reagents.
  • Final Amine Formation : The amine group is formed through reductive amination or other suitable methods .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibit significant antimicrobial properties. For instance, related pyrazole-based compounds have shown broad-spectrum activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound 92.50 - 20Broad-spectrum antimicrobial
Compound 11d9.80DNA gyrase B inhibitor

The mechanism of action for this compound involves binding to specific molecular targets, which modulates enzyme or receptor activity. For example, studies indicate that pyrazole derivatives can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, leading to bactericidal effects . The interaction with this enzyme is crucial for its antimicrobial efficacy.

Case Studies

A notable case study focused on the synthesis and evaluation of pyrazole derivatives, including the target compound. The study found that certain derivatives exhibited high antioxidant activity and significant anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% .

Comparative Analysis

When compared to similar compounds, [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine demonstrates unique properties due to its specific substitution pattern. The presence of the fluoro group enhances its reactivity and potential biological activity compared to compounds with chlorine or bromine substitutions .

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